N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound features a benzothiazole ring system attached to a phenol group and a phenoxyacetamide moiety. Due to its unique structural characteristics, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide can undergo a variety of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzothiazole ring can be reduced to form thioamides or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and electrophiles like acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Thioamides, amines, and other reduced derivatives.
Substitution: Substituted benzothiazoles, amides, and esters.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzothiazole core is particularly useful in the design of new pharmaceuticals and agrochemicals.
Biology: N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide has shown potential as an antibacterial and antifungal agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antimicrobial drugs.
Medicine: The compound has been investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders. Its ability to modulate biological pathways and target specific molecular receptors makes it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its unique properties make it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism by which N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, in antibacterial applications, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
Comparison with Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole core but differ in their substituents and functional groups.
Phenoxyacetamide derivatives: These compounds have similar phenoxyacetamide moieties but differ in their aromatic or heterocyclic rings.
Uniqueness: N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide stands out due to its specific combination of the benzothiazole ring, phenol group, and phenoxyacetamide moiety. This unique structure imparts distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c24-18-12-14(22-20(25)13-26-15-6-2-1-3-7-15)10-11-16(18)21-23-17-8-4-5-9-19(17)27-21/h1-12,24H,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUMZUUYGYESOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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